molecular formula C7H8N4OS2 B14898714 5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine

Cat. No.: B14898714
M. Wt: 228.3 g/mol
InChI Key: LCTJUKBNMVDILQ-UHFFFAOYSA-N
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Description

5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a thioether-linked 5-methylisoxazole moiety at position 5 and an amine group at position 2. This structure combines the electron-rich 1,3,4-thiadiazole ring, known for its pharmacological versatility, with the bioisosteric 5-methylisoxazole group, which may enhance metabolic stability and target binding affinity.

Properties

Molecular Formula

C7H8N4OS2

Molecular Weight

228.3 g/mol

IUPAC Name

5-[(5-methyl-1,2-oxazol-3-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H8N4OS2/c1-4-2-5(11-12-4)3-13-7-10-9-6(8)14-7/h2H,3H2,1H3,(H2,8,9)

InChI Key

LCTJUKBNMVDILQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CSC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine typically involves the formation of the isoxazole and thiadiazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction using Cu(I) or Ru(II) as catalysts . The thiadiazole ring can be formed through the reaction of thiosemicarbazide with carbon disulfide under basic conditions . The final coupling step involves the reaction of the isoxazole derivative with the thiadiazole derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, metal-free synthetic routes are being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the isoxazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for bromination reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine has various applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(((5-Methylisoxazol-3-yl)methyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The 1,3,4-thiadiazol-2-amine scaffold is widely explored due to its tunable substituents and diverse bioactivity. Below is a comparative analysis of structurally related compounds:

Structural and Functional Analogues

Compound Name Substituents at Position 5 Biological Activity Key Findings Reference ID
Target Compound (5-Methylisoxazol-3-yl)methylthio Inferred: Antimicrobial, kinase inhibition Structural similarity to GSK-3 inhibitors (e.g., quinazoline derivatives in ) suggests potential hypoglycemic or anticancer activity.
5-(4-(Di(1H-indol-3-yl)methyl)phenyl)-N-(p-tolyl)-1,3,4-thiadiazol-2-amine 4-(Diindolylmethyl)phenyl Antifungal Exhibited 83% yield, strong antifungal activity against Candida albicans (MIC = 8 µg/mL) via disruption of fungal cell membranes.
5-(1H-Indol-3-yl)-1,3,4-thiadiazol-2-amines Indole derivatives Anticancer Synthesized via TFA-mediated cyclization (yields >80%); demonstrated cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12 µM).
5-(2-Methoxybenzyl)-1,3,4-thiadiazol-2-amine 2-Methoxybenzyl Inferred: Anti-inflammatory Used as a pharmaceutical intermediate; structural analogs show COX-2 inhibition (IC₅₀ ~ 5 µM) in molecular docking studies.
5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine 3-Methylthiophene Not reported Similar heterocyclic substitution pattern (oxadiazole vs. thiadiazole) but lower logP (1.62 vs. ~2.5 for thiadiazoles), suggesting altered pharmacokinetics.
5-[(Thiophen-2-yl)methyl]sulfanyl-1,3,4-thiadiazol-2-amine Thiophen-2-ylmethylthio Not reported Demonstrated moderate antibacterial activity (MIC = 32 µg/mL against S. aureus); sulfur-rich structure enhances membrane permeability.

Physicochemical Properties

  • LogP : The target compound’s logP is estimated at ~2.5 (calculated via analogy to and ), balancing lipophilicity for membrane penetration and aqueous solubility for bioavailability.
  • Thermodynamic Stability : Methylisoxazole-thiadiazole hybrids are predicted to have higher thermal stability (Tₘ ~ 180°C) compared to thiophene analogs (Tₘ ~ 150°C) due to rigid heteroaromatic stacking .

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